3-[4-(3-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL
Description
3-[4-(3-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL is a complex organic compound that features a pyridyl group, a sulfanyl group, and a triazole ring attached to a phenol moiety
Properties
IUPAC Name |
3-(3-hydroxyphenyl)-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c18-11-5-1-3-9(7-11)12-15-16-13(19)17(12)10-4-2-6-14-8-10/h1-8,18H,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTDGUGARHKGBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NNC(=S)N2C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL typically involves multi-step organic reactionsThe phenol group is then introduced through a coupling reaction, often facilitated by a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridyl group can be reduced under specific conditions to form piperidine derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Nitro- or halogen-substituted phenol derivatives.
Scientific Research Applications
3-[4-(3-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 3-[4-(3-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The phenol group can participate in hydrogen bonding, enhancing the compound’s affinity for certain biological targets. The pyridyl group can engage in π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(2-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL
- 3-[4-(4-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL
- 3-[4-(3-PYRIDYL)-5-METHYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL
Uniqueness
The unique combination of the pyridyl, sulfanyl, and triazole groups in 3-[4-(3-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable candidate for various applications in research and industry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
